Trimethyl-D9-Acetic Acid
Overview
Description
Trimethyl-D9-Acetic Acid, also known as 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid, is a deuterated form of Trimethyl-Acetic Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C5HD9O2, and it has a molecular weight of 111.19 . This compound is often used as a tracer in nuclear magnetic resonance (NMR) experiments due to its unique isotopic labeling .
Scientific Research Applications
Trimethyl-D9-Acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a deuterated form of Pivalic Acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that deuterated compounds can have altered pharmacokinetic properties compared to their non-deuterated counterparts . This could potentially influence the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It’s worth noting that deuterated compounds can influence various metabolic processes due to the kinetic isotope effect .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules or compounds in the environment could potentially interact with this compound and affect its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-D9-Acetic Acid can be synthesized through the deuteration of Trimethyl-Acetic Acid. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the reaction of Trimethyl-Acetic Acid with deuterated reagents under controlled conditions. For instance, the reaction with deuterated methanol (CD3OD) in the presence of a catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of deuterated solvents and catalysts is crucial to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-D9-Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethyl-Acetic Acid: The non-deuterated form of Trimethyl-D9-Acetic Acid.
Pivalic Acid: Another name for Trimethyl-Acetic Acid.
2,2-Dimethylpropanoic Acid: A structural isomer with similar properties.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. The presence of deuterium atoms enhances the compound’s stability and provides distinct spectroscopic features that are not present in its non-deuterated counterparts .
Properties
IUPAC Name |
3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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